Morpholine vs. Pyrrolidine in Pyrene-Thiosemicarbazones: Differential Cytotoxicity and DNA Binding
When incorporated into pyrene-based thiosemicarbazones, the morpholine-containing compound PM1 exhibits distinct biological properties compared to its pyrrolidine analog PP1. While both are derived from their respective carbothiohydrazide precursors, molecular docking and in vitro assays reveal that the morpholine derivative PM1 has a lower binding energy and weaker DNA interaction than PP1, leading to a different cytotoxic profile [1]. Specifically, the cyclized thiadiazole derived from PM1 (PM2) showed reduced activity, while the pyrrolidine-derived PP2 was the most potent compound in the series.
| Evidence Dimension | DNA binding affinity (Kb) and cytotoxicity (IC50) of thiosemicarbazone derivatives |
|---|---|
| Target Compound Data | PM1: Kb not reported as most active; IC50 > 50 µM (derived compound PM2: IC50 13.16-37.67 µM) |
| Comparator Or Baseline | PP1: Kb = 1.95 × 10^6; derived PP2: IC50 13.16 µM (HepG-2), 37.67 µM (T24) |
| Quantified Difference | PP1 exhibits significantly higher DNA binding (Kb ~10^6) compared to PM1, and its cyclized product PP2 is more cytotoxic than PM2. |
| Conditions | Calf thymus DNA binding assay; MTT assay against HepG-2 and T24 cancer cell lines; molecular docking against EGFR. |
Why This Matters
This direct comparison demonstrates that the choice of N-terminal ring (morpholine vs. pyrrolidine) directly impacts the biological activity of the final compound, making Morpholine-4-carbothiohydrazide a distinct and non-interchangeable starting material for tuning pharmacological properties.
- [1] Palakkeezhillam, V. N. V., et al. (2023). Synthesis, spectroscopic characterizations, single crystal X-ray analysis, DFT calculations, in vitro biological evaluation and in silico evaluation studies of thiosemicarbazones based 1,3,4-thiadiazoles. Journal of Molecular Structure, 1273, 134309. View Source
